1-Chloro-2,5-dimethyl-3-nitrobenzene
Overview
Description
1-Chloro-2,5-dimethyl-3-nitrobenzene is a chemical compound commonly used in chemical research, pharmaceuticals, and dye manufacturing. It has a molecular formula of C8H8ClNO2 and a molecular weight of 185.61 g/mol .
Synthesis Analysis
Nitro compounds can be prepared in several ways, including the direct substitution of hydrocarbons with nitric acid . For example, the displacement of chloride ion from 1-chloro-2,4-dinitrobenzene by dimethylamine occurs readily in ethanol solution at room temperature .Molecular Structure Analysis
1-Chloro-2,5-dimethyl-3-nitrobenzene contains a total of 20 bonds; 12 non-H bonds, 8 multiple bonds, 1 rotatable bond, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, and 1 nitro group (aromatic) .Chemical Reactions Analysis
A two-step mechanism has been proposed for electrophilic substitution reactions. In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .Physical And Chemical Properties Analysis
Nitro compounds have high dipole moments, which fall between 3.5 D and 4.0 D, depending upon the nature of the compound . The polar character of the nitro group results in lower volatility of nitro compounds than ketones of about the same molecular weight . Nitro groups of nitroalkanes can be identified by strong infrared bands at about 1550cm−1 and 1375cm−1 .Scientific Research Applications
Synthesis of Indole Derivatives
- Scientific Field: Organic Chemistry
- Application Summary: 1-Chloro-2,5-dimethyl-3-nitrobenzene is used in the synthesis of indole derivatives, which are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have attracted increasing attention for the treatment of cancer cells, microbes, and various disorders in the human body .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source. However, the synthesis of indole derivatives is a topic of ongoing research, with novel methods continually being investigated .
- Results or Outcomes: Indoles, both natural and synthetic, show various biologically vital properties. The construction of indoles as a moiety in selected alkaloids is a significant area of study .
Reaction with Dinitrogen Pentoxide
- Scientific Field: Organic Chemistry
- Application Summary: 1-Chloro-2,5-dimethyl-3-nitrobenzene reacts with dinitrogen pentoxide in dichloromethane. This reaction is strongly catalysed by H-Faujasite-720 (zeolite) .
- Methods of Application: The reaction takes place in dichloromethane, a common organic solvent, and is catalysed by H-Faujasite-720 .
- Results or Outcomes: The specific results or outcomes of this reaction were not detailed in the source. However, the reaction’s product could potentially be used in further chemical syntheses .
Preparation of Aromatic Azo Compounds
- Scientific Field: Organic Chemistry
- Application Summary: 1-Chloro-2,5-dimethyl-3-nitrobenzene is used in the preparation of aromatic azo compounds . Azo compounds are used as dyes and pigments due to their vivid colors .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source. However, the synthesis of azo compounds typically involves a diazotization reaction .
- Results or Outcomes: Azo compounds are widely used in the dye and pigment industries .
Enhanced Electrokinetic Remediation
- Scientific Field: Environmental Science
- Application Summary: 1-Chloro-2,5-dimethyl-3-nitrobenzene is used as a surrogate standard to evaluate the removal of 2,4-dinitrotoluene from contaminated soils using enhanced electrokinetic remediation .
- Methods of Application: The compound is used to simulate the behavior of 2,4-dinitrotoluene in soil remediation experiments .
- Results or Outcomes: The specific results or outcomes of this application were not detailed in the source. However, the goal of such experiments is to develop effective methods for soil decontamination .
Preparation of Nitro Compounds
- Scientific Field: Organic Chemistry
- Application Summary: 1-Chloro-2,5-dimethyl-3-nitrobenzene can be used in the preparation of nitro compounds . Nitro compounds are a very important class of nitrogen derivatives .
- Methods of Application: Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid .
- Results or Outcomes: Nitro compounds have various applications in the field of chemistry due to their reactivity and the presence of the nitro group .
Nomenclature of Substituted Benzene Derivatives
- Scientific Field: Organic Chemistry
- Application Summary: 1-Chloro-2,5-dimethyl-3-nitrobenzene is used as an example in the study of the nomenclature of substituted benzene derivatives according to IUPAC rules .
- Methods of Application: The compound is used to illustrate the rules of nomenclature, particularly the prioritization of functional groups and the application of the lowest locant rule .
- Results or Outcomes: The study of nomenclature is fundamental to understanding and communicating in the field of organic chemistry .
Safety And Hazards
properties
IUPAC Name |
1-chloro-2,5-dimethyl-3-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-5-3-7(9)6(2)8(4-5)10(11)12/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICVFACWRHDRTIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)C)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50597814 | |
Record name | 1-Chloro-2,5-dimethyl-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50597814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-2,5-dimethyl-3-nitrobenzene | |
CAS RN |
13711-22-3 | |
Record name | 1-Chloro-2,5-dimethyl-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50597814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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